molecular formula C18H20FNO5S2 B7834301 (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834301
M. Wt: 413.5 g/mol
InChI Key: FSWMHIHWPIDCFR-ROUUACIJSA-N
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Description

The compound (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic molecule characterized by its unique structural features It contains a tetrahydrothiophene ring, a fluorophenyl sulfonyl group, and a methoxybenzyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under controlled conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using a fluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxybenzyl Amine Moiety: The final step involves the nucleophilic substitution reaction where the amine group is introduced using a methoxybenzyl amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The fluorophenyl sulfonyl group could play a key role in binding to the target, while the methoxybenzyl amine moiety could influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • **(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methoxybenzyl)amine
  • **(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methoxybenzyl)amine
  • **(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methoxybenzyl)amine

Uniqueness

The uniqueness of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in the presence of the fluorophenyl sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5S2/c1-25-15-6-2-13(3-7-15)10-20-17-11-26(21,22)12-18(17)27(23,24)16-8-4-14(19)5-9-16/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWMHIHWPIDCFR-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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